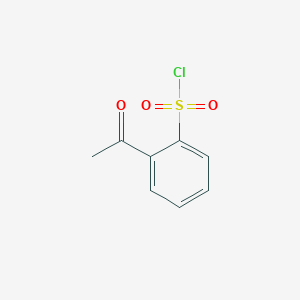

2-Acetylbenzenesulfonyl chloride

Description

Strategic Importance of Substituted Arylsulfonyl Chlorides in Chemical Transformations

Substituted arylsulfonyl chlorides, as a class of reagents, are of significant strategic importance in organic chemistry. wikipedia.org They are primarily recognized as key precursors for the synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. wikipedia.org The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution reactions. smolecule.com This reactivity is fundamental to their application in creating a diverse array of organic molecules.

The nature and position of substituents on the benzene (B151609) ring profoundly influence the reactivity of the sulfonyl chloride group. This allows for fine-tuning of the molecule's electronic and steric properties to achieve desired chemical outcomes. For instance, the presence of an acetyl group, as in 2-acetylbenzenesulfonyl chloride, can modulate the reactivity of the sulfonyl chloride and introduce a site for further chemical modification.

General methods for the preparation of benzenesulfonyl chlorides include the chlorosulfonation of benzene and the treatment of benzenesulfonate (B1194179) salts with phosphorus oxychloride. wikipedia.org These established synthetic routes provide access to a wide range of substituted arylsulfonyl chlorides, which serve as versatile building blocks in medicinal chemistry and materials science.

Overview of Research Directions Involving this compound Analogues

While specific research on this compound is not extensively documented in publicly available literature, significant research has been conducted on its isomers, particularly 3-acetylbenzenesulfonyl chloride and 4-acetylbenzenesulfonyl chloride. This research provides valuable insights into the potential applications and chemical behavior that could be extrapolated to the 2-acetyl analogue.

Research on acetylbenzenesulfonyl chloride analogues has largely focused on their utility as intermediates in the synthesis of biologically active compounds. For example, 4-acetylbenzenesulfonyl chloride is a known intermediary in the development of various pharmaceutical products. The reactivity of these compounds allows for their incorporation into larger molecular scaffolds, leading to the creation of novel drug candidates.

Furthermore, studies on the chemical reactions of these analogues, such as nucleophilic substitution and acylation reactions, highlight their versatility in organic synthesis. The acetyl group can participate in various transformations, while the sulfonyl chloride moiety allows for the introduction of the sulfonyl group into different molecules. The hydrolysis of these compounds to their corresponding sulfonic acids is also a key reaction. smolecule.com

Investigations into the synthesis of heterocyclic compounds from acetylbenzenesulfonyl chloride analogues represent another important research avenue. The dual functionality of these molecules provides a platform for constructing complex ring systems, which are prevalent in many biologically active natural products and synthetic drugs.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59522-81-5 |

|---|---|

Molecular Formula |

C8H7ClO3S |

Molecular Weight |

218.66 g/mol |

IUPAC Name |

2-acetylbenzenesulfonyl chloride |

InChI |

InChI=1S/C8H7ClO3S/c1-6(10)7-4-2-3-5-8(7)13(9,11)12/h2-5H,1H3 |

InChI Key |

LZSFYFURKZAZOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1S(=O)(=O)Cl |

Origin of Product |

United States |

Applications of 2 Acetylbenzenesulfonyl Chloride in Complex Molecular Construction

Synthesis of Diverse Heterocyclic Frameworks

2-Acetylbenzenesulfonyl chloride, a versatile bifunctional reagent, holds significant potential in the synthesis of a variety of heterocyclic compounds. Its dual reactivity, stemming from the presence of both a sulfonyl chloride and an acetyl group on the benzene (B151609) ring, allows for the construction of complex molecular architectures through carefully designed reaction pathways. This article explores the application of this compound in the synthesis of several key heterocyclic systems.

Benzothiadiazine 1,1-Dioxide Systems

The synthesis of benzothiadiazine 1,1-dioxide derivatives from ortho-acylbenzenesulfonyl chlorides is a well-established method in heterocyclic chemistry. This compound serves as an ideal precursor for the synthesis of 4-methyl-2H-1,2,3-benzothiadiazine 1,1-dioxide. The reaction proceeds through a cyclocondensation reaction with hydrazine (B178648).

In a typical synthetic protocol, this compound is treated with hydrazine hydrate in a suitable solvent. The reaction involves the initial formation of a sulfonyl hydrazide intermediate, followed by an intramolecular cyclization where the hydrazide nitrogen attacks the carbonyl carbon of the acetyl group. Subsequent dehydration leads to the formation of the stable heterocyclic ring system.

| Reactant 1 | Reactant 2 | Product | Key Reaction Type |

| This compound | Hydrazine | 4-methyl-2H-1,2,3-benzothiadiazine 1,1-dioxide | Cyclocondensation |

This methodology provides an efficient route to this class of compounds, which are of interest due to their structural similarity to biologically active molecules.

Pyrimidine (B1678525) Derivatives

The application of this compound in the direct synthesis of pyrimidine derivatives is not extensively documented in the scientific literature. While the synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine, the reactivity of the acetyl group in this compound towards such cyclizations has not been a primary focus of reported synthetic routes. General methods for the synthesis of sulfonylated pyrimidines typically involve the reaction of a pyrimidine nucleobase with a sulfonyl chloride, where the sulfonyl chloride acts as an acylating agent rather than a building block for the pyrimidine ring itself.

Pyrazole (B372694) and Isoxazole (B147169) Scaffolds

Based on available scientific literature, the direct use of this compound for the construction of pyrazole and isoxazole scaffolds is not a commonly reported synthetic strategy. The synthesis of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound with hydrazine, while isoxazoles are often formed from the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). Although this compound possesses a carbonyl group, its participation in the formation of these five-membered heterocyclic rings has not been a significant area of investigation.

Thiazole (B1198619) and Thiazolidinone Architectures

There is a lack of documented evidence in the scientific literature for the direct application of this compound in the synthesis of thiazole and thiazolidinone architectures. The Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, involves the reaction of an α-haloketone with a thioamide. While the acetyl group of this compound could potentially be halogenated to an α-haloketone, this multi-step approach is not a direct utilization of the starting material. Similarly, the synthesis of thiazolidinones generally involves the reaction of an imine with a thiolactic acid or a related derivative, a pathway that does not directly involve this compound.

Quinoline-Sulfonamide Hybrid Structures

The synthesis of quinoline-sulfonamide hybrids represents a significant application of this compound. These hybrid structures are typically prepared through the acylation of an amino-substituted quinoline (B57606) with a benzenesulfonyl chloride derivative. This compound is a suitable reagent for this purpose, leading to the formation of N-(quinolin-X-yl)-2-acetylbenzenesulfonamides.

The general synthetic procedure involves the reaction of an aminoquinoline with this compound in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid formed during the reaction. The position of the amino group on the quinoline ring can be varied to produce a library of structurally diverse compounds.

| Reactant 1 | Reactant 2 | Product Class | Key Reaction Type |

| This compound | Aminoquinoline | N-(Quinolin-X-yl)-2-acetylbenzenesulfonamide | Acylation |

This straightforward and efficient method allows for the incorporation of the 2-acetylbenzenesulfonyl moiety onto a quinoline scaffold, creating hybrid molecules with potential applications in medicinal chemistry.

Triazine-Based Conjugates

This compound serves as a key reagent in the synthesis of novel triazine-based conjugates, which are of interest in medicinal chemistry. The sulfonyl chloride moiety readily reacts with amino groups on a triazine core to form stable sulfonamide linkages. This reaction is typically carried out in the presence of a base, such as triethylamine (TEA), in a suitable solvent like ethanol.

A general synthetic route involves the reaction of a trisubstituted triazine precursor with this compound. For instance, trisubstituted triazines can be reacted with 4-acetylbenzenesulfonyl chloride (an isomer of this compound, but illustrating the same chemical principle) and TEA in ethanol at room temperature mdpi.com. This straightforward approach allows for the efficient generation of sulfonamide-triazine conjugates mdpi.com. The acetyl group on the benzenesulfonyl moiety can then be further modified, for example, through Claisen-Schmidt condensation reactions with various benzaldehydes to produce chalcone-containing triazine derivatives mdpi.com.

Table 1: Synthesis of Triazine-Based Sulfonamides

| Precursor | Reagent | Conditions | Product |

|---|

This table illustrates a representative synthesis of triazine-based sulfonamides. The reaction conditions are based on documented procedures for a closely related isomer, highlighting the general applicability of the method.

Benzoxepine (B8326511) Derivatives

While direct synthesis of benzoxepine derivatives using this compound is not extensively documented, the reactivity of the sulfonyl chloride group provides a plausible pathway for their construction. Sulfonyl chlorides are known to react with alcohols to form sulfonate esters. This functionality can be exploited in intramolecular cyclization reactions to form ether linkages, a key step in the synthesis of cyclic ethers like benzoxepines.

A hypothetical synthetic strategy could involve the reaction of this compound with a suitably substituted phenol bearing a side chain with a terminal hydroxyl group. The resulting sulfonate ester could then undergo an intramolecular Williamson ether synthesis-type reaction, where the phenoxide attacks the carbon bearing the sulfonate leaving group, to form the seven-membered benzoxepine ring. The acetyl group would remain as a functional handle for further molecular elaboration.

Benzosiloxaborole Functionalization

This compound has been successfully employed in the functionalization of benzosiloxaboroles, a class of compounds with promising biological activities. The hydroxyl group on the benzosiloxaborole core can be deprotonated using a base like sodium hydride in an anhydrous solvent such as dimethylformamide (DMF) rsc.org. The resulting alkoxide then acts as a nucleophile, readily attacking the electrophilic sulfur atom of this compound (or its isomers like 4-acetylbenzenesulfonyl chloride) to form a stable benzenesulfonate (B1194179) ester linkage rsc.org.

This functionalization strategy allows for the introduction of the acetylphenylsulfonyl moiety onto the benzosiloxaborole scaffold. The attached group can significantly influence the biological properties of the parent molecule. For example, studies have shown that such modifications can enhance the antibacterial activity of benzosiloxaboroles against Gram-positive cocci rsc.org.

Table 2: Functionalization of Benzosiloxaboroles

| Substrate | Reagent | Conditions | Product |

|---|

This table outlines the reaction for the functionalization of a benzosiloxaborole with an acetylbenzenesulfonyl chloride, based on a reported procedure for the 4-isomer.

Introduction of Sulfonyl and Acetyl Functional Groups

The dual functionality of this compound makes it an efficient tool for concurrently or sequentially introducing both sulfonyl and acetyl groups into organic molecules.

Sulfonylation of Organic Substrates

The primary reactivity of this compound lies in its sulfonyl chloride group, which is a potent electrophile. It readily undergoes sulfonylation reactions with a wide range of nucleophiles, including amines, alcohols, and phenols, to form the corresponding sulfonamides, sulfonate esters, and phenyl sulfonates, respectively. These reactions are typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamide or sulfonate ester incorporates the 2-acetylphenylsulfonyl moiety into the target molecule. This is a common strategy in the synthesis of biologically active compounds, as the sulfonamide group is a well-known pharmacophore. For instance, various sulfonamide derivatives have been synthesized by reacting substituted amines with benzenesulfonyl chlorides cbijournal.com.

Incorporation of Acetyl Moieties

The acetyl group in this compound provides a secondary site for chemical modification. The acetyl group, a ketone, can undergo a variety of chemical transformations. For example, it can be reduced to a secondary alcohol, converted to an oxime, or serve as an electrophilic partner in aldol (B89426) or similar condensation reactions. This allows for the introduction of further complexity and diversity into the target molecule after the initial sulfonylation step. The presence of the acetyl group is a key feature that expands the synthetic utility of this reagent beyond that of simple benzenesulfonyl chlorides.

Role in Multistep Synthetic Sequences

This compound is a valuable reagent in multistep synthetic sequences due to its bifunctional nature, which allows for orthogonal chemical transformations. The sulfonyl chloride can be reacted selectively in the presence of other functional groups, and the acetyl group can be manipulated at a later stage in the synthesis.

An important consideration in multistep synthesis is the use of protecting groups. For example, in the synthesis of some sulfonamides, an amino group on the starting material might be too reactive and could lead to undesirable side reactions. In such cases, the amino group can be protected, for instance, as an acetamide, before the sulfonylation reaction is carried out utdallas.edu. The protecting group can then be removed later in the synthetic sequence.

The reactivity of the sulfonyl chloride itself can be harnessed in various synthetic strategies. For example, in the synthesis of the antiviral drug Darunavir, a key step involves the reaction of an amine with a substituted benzenesulfonyl chloride to form a sulfonamide google.comgoogle.com. While this specific example uses p-nitrobenzenesulfonyl chloride, the principle of using a substituted benzenesulfonyl chloride to build a complex molecular framework is the same. The acetyl group in this compound offers the potential for subsequent modifications, making it a versatile tool for the construction of complex target molecules in a multistep fashion.

Precursor for Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry and Sulfonyl Fluoride Synthesis

This compound is recognized as a valuable precursor for the synthesis of sulfonyl fluorides, which are key components in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. The conversion of sulfonyl chlorides to sulfonyl fluorides is a foundational step for accessing the unique reactivity of the S(VI)-F bond, which is central to SuFEx click chemistry. This transformation is typically achieved through a nucleophilic halogen exchange reaction, where a fluoride source replaces the chloride on the sulfonyl group. While literature specifically detailing the conversion of this compound to its corresponding sulfonyl fluoride is not extensively documented, the synthesis of various ortho-functionalized benzenesulfonyl fluorides is well-established and provides a strong precedent for its reactivity.

Detailed research into the synthesis of diverse, functionalized sulfonyl fluorides has demonstrated the utility of harnessing aryllithium intermediates in a flow-based system. This approach allows for the rapid and straightforward synthesis of sulfonyl fluorides with various functional groups in the ortho position. nih.gov The aryllithium intermediates, under optimized conditions, can be efficiently converted to the corresponding sulfonyl fluorides in high yields. nih.gov

A summary of the synthesis of various ortho-substituted benzenesulfonyl fluorides using a flow chemistry approach is presented in the table below. This data illustrates the versatility of the method for creating a range of sulfonyl fluorides that can subsequently be used in SuFEx reactions.

| Substituent (R) | Product | Yield (%) |

|---|---|---|

| -H | Benzenesulfonyl fluoride | 85 |

| -F | 2-Fluorobenzenesulfonyl fluoride | 94 |

| -Cl | 2-Chlorobenzenesulfonyl fluoride | 91 |

| -Br | 2-Bromobenzenesulfonyl fluoride | 89 |

| -CF3 | 2-(Trifluoromethyl)benzenesulfonyl fluoride | 82 |

| -OMe | 2-Methoxybenzenesulfonyl fluoride | 75 |

| -Ph | [1,1'-Biphenyl]-2-sulfonyl fluoride | 78 |

Once synthesized, these ortho-functionalized sulfonyl fluorides serve as versatile hubs for SuFEx reactions. The S(VI)-F bond, while stable, can be activated to react with a wide range of nucleophiles, enabling the construction of complex molecular architectures. For instance, the integration of the sulfonyl fluoride synthesis with subsequent SuFEx connections in a continuous flow system allows for one-flow molecular assembly with high efficiency. nih.gov This methodology has been successfully applied to react the synthesized sulfonyl fluorides with various nucleophiles, including unstable organolithium species, to afford the corresponding sulfonamides and sulfones in good yields. nih.gov

The general applicability of halogen exchange reactions to produce sulfonyl fluorides from their chloride precursors is a cornerstone of SuFEx chemistry. organic-chemistry.org Various methods have been developed to facilitate this conversion, including the use of alkali metal fluorides in aprotic polar solvents. google.com The resulting sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts, yet they exhibit excellent reactivity under the appropriate conditions for SuFEx click chemistry. sigmaaldrich.comnih.gov

Derivatives of 2 Acetylbenzenesulfonyl Chloride: Design and Synthetic Pathways

Structural Modification at the Sulfonamide Linkage

The sulfonamide linkage, formed by the reaction of 2-acetylbenzenesulfonyl chloride with primary or secondary amines, is a primary site for structural modification. These modifications can significantly influence the physicochemical properties and biological activities of the resulting molecules.

N-alkylation and N-acylation of the sulfonamide nitrogen introduce a wide range of substituents, thereby modulating the steric and electronic properties of the molecule.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved through various synthetic methods. One common approach involves the reaction of the parent sulfonamide with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for the success of the reaction. For instance, weaker bases like potassium carbonate are often sufficient for reactive alkylating agents such as methyl iodide or benzyl (B1604629) bromide. For less reactive alkyl halides, stronger bases like sodium hydride may be required. The Mitsunobu reaction provides an alternative route for the N-alkylation of sulfonamides under milder conditions, utilizing a phosphine (B1218219) reagent and a dialkyl azodicarboxylate.

N-Acylation: N-acylation introduces an acyl group to the sulfonamide nitrogen, typically by reacting the sulfonamide with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This modification can enhance the hydrolytic stability of the sulfonamide and introduce additional functional groups. The resulting N-acylsulfonamides are often more acidic than their non-acylated counterparts.

| Modification | Reagents | Typical Conditions |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | Aprotic solvent (e.g., DMF, THF) |

| N-Alkylation | Alcohol, PPh3, DEAD/DIAD (Mitsunobu) | Anhydrous THF |

| N-Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine) | Aprotic solvent (e.g., CH2Cl2) |

The nature of the substituents on the sulfonamide nitrogen significantly impacts the reactivity and the profile of the resulting products.

Steric Effects: Bulky N-substituents can hinder further reactions at the sulfonamide nitrogen or at adjacent positions on the aromatic ring. For example, a large tert-butyl group on the nitrogen can protect the N-H proton, preventing deprotonation and subsequent reactions.

Functionalization of the Aromatic Ring

The aromatic ring of this compound derivatives presents another avenue for structural diversification. The existing acetyl and sulfonamide groups direct the position of incoming electrophiles or nucleophiles.

The introduction of electron-withdrawing groups (EWGs), such as nitro (NO2) or cyano (CN) groups, onto the aromatic ring can be achieved through electrophilic aromatic substitution reactions. The acetyl and sulfonyl groups are meta-directing; therefore, nitration or halogenation would be expected to occur primarily at the positions meta to these groups. Friedel-Crafts acylation can introduce another acyl group, further deactivating the ring towards subsequent electrophilic attack.

| Reaction | Reagents | Typical Position of Substitution |

| Nitration | HNO3/H2SO4 | Meta to acetyl and sulfonyl groups |

| Halogenation | X2, Lewis Acid (e.g., FeX3) | Meta to acetyl and sulfonyl groups |

Introducing electron-donating groups (EDGs), such as amino (NH2) or alkoxy (OR) groups, is more challenging due to the deactivating nature of the existing substituents. One potential strategy involves the reduction of a nitro group, introduced as described above, to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation. The resulting amino group is a strong activating and ortho-, para-directing group, which can then facilitate further electrophilic substitutions.

Chiral Derivatives and Stereoselective Synthesis

The synthesis of chiral derivatives of this compound can be approached in several ways. One method involves the use of a chiral amine in the initial sulfonamide formation step. This introduces a stereocenter, and the resulting diastereomers can often be separated by chromatography or crystallization.

Another approach is the stereoselective modification of the acetyl group. For instance, the ketone of the acetyl group can be stereoselectively reduced to a chiral alcohol using chiral reducing agents like those derived from boranes (e.g., Alpine Borane®) or through catalytic asymmetric hydrogenation. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess.

The development of stereoselective synthetic routes is crucial for the preparation of enantiomerically pure compounds, which is often a requirement for applications in medicinal chemistry and materials science, as different enantiomers can exhibit distinct biological activities and physical properties.

Development of Molecular Hybrids and Conjugates

The strategic combination of the this compound motif with other pharmacophores or functional moieties has led to the creation of innovative molecular hybrids and conjugates. These new molecules are designed to exhibit synergistic or enhanced properties by integrating the distinct functionalities of their constituent parts. The synthetic approaches to these complex molecules primarily leverage the reactivity of the sulfonyl chloride and the acetyl group.

A prominent strategy in the development of molecular hybrids involves the synthesis of sulfonamide-chalcone derivatives. This approach utilizes both functional groups of this compound in a sequential manner. First, the sulfonyl chloride is reacted with an appropriate amine to form a stable sulfonamide linkage. This is a well-established and efficient method for creating diverse sulfonamide libraries. researchgate.netnih.gov For instance, new sulfonamides have been synthesized from 4-methoxyacetophenone by first converting it to its sulfonyl chloride derivative and then reacting it with ammonia (B1221849) or aminopyrimidinone. nih.gov

Following the formation of the sulfonamide, the acetyl group serves as a handle for further molecular elaboration. A common and effective method for this is the Claisen-Schmidt condensation reaction. nih.gov This reaction involves the base-catalyzed condensation of the acetyl group with a variety of aromatic aldehydes to yield chalcones. Chalcones are a class of compounds known for their diverse biological activities, and their incorporation into a sulfonamide framework can lead to hybrid molecules with promising pharmacological profiles. researchgate.netnih.gov For example, sulfonamides derived from 4-methoxyacetophenone have been used as precursors for the synthesis of new chalcone (B49325) series by reacting them with various aromatic aldehydes. nih.gov

The general synthetic pathway to these sulfonamide-chalcone hybrids can be summarized as follows:

Sulfonamide Formation: this compound is reacted with a primary or secondary amine in the presence of a base to yield the corresponding N-substituted 2-acetylbenzenesulfonamide.

Chalcone Synthesis: The resulting 2-acetylbenzenesulfonamide undergoes a Claisen-Schmidt condensation with a selected aromatic aldehyde to introduce the α,β-unsaturated ketone moiety characteristic of chalcones.

This modular approach allows for the generation of a wide array of molecular hybrids by varying the amine component in the first step and the aldehyde in the second. This diversity is crucial for structure-activity relationship (SAR) studies aimed at optimizing the biological activity of the final compounds.

Another avenue for creating derivatives from this compound involves the transformation of the acetyl group into a hydrazone. The resulting 2-acetylbenzenesulfonyl hydrazide can then be reacted with various aldehydes or ketones to form hydrazone derivatives, further expanding the library of accessible molecular conjugates.

The development of molecular hybrids and conjugates from this compound represents a promising area of research. The ability to systematically modify both the sulfonamide and the acetyl-derived portions of the molecule provides a powerful tool for the design of novel compounds with tailored properties for applications in medicine and materials science.

Mechanistic Investigations and Computational Studies Involving 2 Acetylbenzenesulfonyl Chloride

Experimental Mechanistic Elucidation Techniques

Experimental approaches are fundamental to uncovering the mechanistic details of reactions involving 2-acetylbenzenesulfonyl chloride. These methods provide tangible data on reaction rates, the movement of atoms, and the existence of transient species.

Kinetic studies are pivotal in determining the mechanism of nucleophilic substitution at the sulfonyl group. For arenesulfonyl chlorides, the rate of reaction can be influenced by the nature of the substituents on the aromatic ring.

In the context of nucleophilic substitution reactions, such as the chloride-chloride exchange, the presence of an ortho-substituent like the acetyl group in this compound is expected to influence the reaction rate. Studies on various ortho-alkyl substituted arenesulfonyl chlorides have revealed a counterintuitive enhancement in reactivity. semanticscholar.org Despite the potential for steric hindrance from the ortho-substituent, which would typically be expected to decrease the reaction rate, an accelerated rate is observed. This phenomenon suggests that the ortho-group imposes a rigid, sterically congested structure that, paradoxically, makes the sulfur atom more susceptible to nucleophilic attack. semanticscholar.org

The solvolysis of arenesulfonyl chlorides is another area where kinetic studies have been extensively applied. The rates of solvolysis are measured in various solvents to understand the influence of solvent nucleophilicity and ionizing power. mdpi.com For many arenesulfonyl chlorides, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.comkoreascience.kr The sensitivity of the reaction rate to solvent parameters, as analyzed by the extended Grunwald-Winstein equation, provides evidence for the degree of bond formation and bond breaking in the transition state. mdpi.comkoreascience.kr For ortho-substituted derivatives, an increased reactivity has also been noted in solvolysis reactions. nih.gov

A study on the chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides provided the following kinetic data, which illustrates the effect of substitution on reactivity.

| Substituent | 10² · k₀ [L·mol⁻¹·s⁻¹] | Eₐ [kJ·mol⁻¹] | log A [L·mol⁻¹·s⁻¹] |

|---|---|---|---|

| H | 1.33 | 68.2 ± 3.4 | 10.3 ± 0.6 |

| 4-Me | 0.67 | 72.0 ± 2.9 | 10.6 ± 0.5 |

| 2,4,6-Me₃ | 6.10 | 64.9 ± 1.2 | 10.4 ± 0.2 |

| 2,4,6-iPr₃ | 3.72 | 64.0 ± 2.5 | 10.0 ± 0.4 |

Table 1: Kinetic data for the chloride-chloride exchange reaction of selected arenesulfonyl chlorides in acetonitrile (B52724). Data sourced from a study on the topic. semanticscholar.org

Isotopic labeling is a powerful technique for tracing the path of atoms through a chemical reaction, thereby providing definitive evidence for proposed mechanisms. wikipedia.org In the study of sulfonyl chloride reactions, isotopes of chlorine, oxygen, or hydrogen can be incorporated to follow the fate of the leaving group or the nucleophile.

A notable example is the use of radio-labeled tetraethylammonium (B1195904) chloride (Et₄N³⁶Cl) to investigate the chloride-chloride exchange reaction in arenesulfonyl chlorides. semanticscholar.org By introducing a radioactive isotope of chlorine (³⁶Cl), the rate of exchange between the chloride in the sulfonyl chloride and the free chloride ion in solution can be monitored. semanticscholar.org This type of experiment provides direct evidence for the nucleophilic substitution process at the sulfur atom.

Another form of isotopic labeling is the determination of the kinetic solvent isotope effect (KSIE). This involves comparing the reaction rate in a standard solvent (e.g., H₂O or methanol) with the rate in its deuterated counterpart (e.g., D₂O or methanol-d). mdpi.com For the solvolysis of many sulfonyl chlorides, the KSIE values (kH₂O/kD₂O) are typically greater than 1, which is consistent with a bimolecular mechanism where the O-H bond of the solvent is broken in the rate-determining step, often indicative of general-base catalysis by a second solvent molecule. mdpi.comkoreascience.krnih.gov For instance, the solvolysis of trans-β-styrenesulfonyl chloride exhibits a KSIE of 1.46 in water and 1.76 in methanol. mdpi.com

The direct isolation and characterization of reaction intermediates can provide unequivocal proof of a reaction mechanism. However, for many reactions of sulfonyl chlorides, the intermediates are highly reactive and transient, making their isolation challenging.

In the synthesis of aryl sulfonyl chlorides via chlorosulfonation, the corresponding sulfonic acid is a known intermediate and can also be present as an impurity in the final product if the reaction or workup is not carefully controlled. nih.gov The formation of this sulfonic acid intermediate can be minimized by optimizing reaction conditions, such as temperature and the equivalents of the chlorinating agent. nih.gov While not a direct observation in a substitution reaction, its presence highlights the potential for intermediates in the broader chemistry of sulfonyl chlorides.

For nucleophilic substitution at the sulfonyl group, a key mechanistic question is whether the reaction proceeds through a concerted SN2-like transition state or a stepwise addition-elimination mechanism involving a pentacoordinate sulfurane intermediate. semanticscholar.org The direct spectroscopic observation or trapping of such a sulfurane intermediate would be strong evidence for the addition-elimination pathway. However, for most arenesulfonyl chlorides, these intermediates have not been isolated, suggesting they are either not formed or are extremely short-lived.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, complementing experimental findings with detailed energetic and structural information about reactants, transition states, and intermediates.

Density Functional Theory (DFT) is a widely used computational method to model the electronic structure of molecules and to calculate the potential energy surfaces of chemical reactions. DFT calculations can be used to map out the entire reaction pathway, identifying the lowest energy route from reactants to products.

For the chloride-chloride exchange reaction in arenesulfonyl chlorides, DFT studies have shown that the reaction proceeds through a single transition state, which is characteristic of a synchronous SN2 mechanism. semanticscholar.org These calculations can also predict activation energies and reaction rate constants that correlate well with experimental kinetic data, thereby validating the computational model. semanticscholar.org In contrast, for the analogous fluoride (B91410) exchange reaction, DFT calculations predict a stepwise addition-elimination mechanism involving the formation of a difluorosulfurandioxide intermediate. semanticscholar.org

Theoretical studies can also elucidate the role of catalysts, such as Lewis acids, in acylation reactions by modeling their interaction with the reactants and calculating the energy profiles for different possible pathways. researchgate.net

The three-dimensional structure and conformational preferences of reactants and intermediates can have a profound impact on reactivity. DFT calculations, often in conjunction with X-ray crystallographic data, are used to perform detailed conformational analyses.

In the case of ortho-substituted arenesulfonyl chlorides, such as this compound, DFT calculations have revealed that the enhanced reactivity observed in kinetic studies is largely due to the unique and rigid structure imposed by the ortho-substituent. semanticscholar.org This steric congestion leads to a compressed C-S bond and a specific orientation of the sulfonyl group that facilitates nucleophilic attack, overriding the expected steric hindrance. semanticscholar.org The analysis of the conformation of the side chain in ortho-disubstituted benzenes is a complex field, with the preferred conformation depending on the size and nature of the substituents. rsc.org

Density Functional Theory (DFT) Calculations for Reaction Pathways

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Transition state (TS) theory is fundamental to understanding the kinetics and mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic substitution, computational methods are used to locate the transition state geometry on the potential energy surface. The nature of the transition state in the solvolysis of benzenesulfonyl chlorides has been a subject of debate, with suggestions of it being an S_N2 or an S_NAr process. koreascience.kr

Intrinsic Reaction Coordinate (IRC) analysis is then performed to confirm that the located transition state connects the reactants and products. This analysis maps the minimum energy path from the transition state downhill to the reactant and product valleys on the potential energy surface. For the solvolysis of substituted benzenesulfonyl chlorides, the transition state structure can vary with changes in the solvent. koreascience.kr The effect of the medium on the reaction rates is largely attributed to its effect on the transition state structures. koreascience.kr

Studies on related benzenesulfonyl chlorides have shown that electron-withdrawing substituents can lead to a 'looser' transition state with less bond formation to the nucleophile and essentially unchanged cleavage of the leaving group. koreascience.kr This type of analysis provides a detailed picture of the bond-making and bond-breaking processes during the reaction.

Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution)

The electronic structure of this compound dictates its reactivity. Analysis of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's electrophilic and nucleophilic sites. The energy of the LUMO is a key descriptor in quantitative structure-activity relationship (QSAR) models for predicting the toxicity of benzene (B151609) derivatives. kg.ac.rs

Charge distribution analysis reveals the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. Various methods are used to calculate atomic charges, and the distribution of these charges can be used to understand and predict chemical reactivity. researchgate.net The analysis of charge density distributions, taking into account electron correlation, provides a more accurate picture of the electronic structure. byu.edu For complex systems, charge displacement analysis can be a useful tool to characterize charge transfer in interactions like halogen bonds. mdpi.com

Ab Initio and Semi-Empirical Methods for Electronic Properties

Both ab initio and semi-empirical quantum mechanical methods are employed to calculate the electronic properties of this compound and its derivatives. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), provide highly accurate results but are computationally expensive. byu.edu Semi-empirical methods, which use parameters derived from experimental data, are faster and suitable for larger systems.

These methods are used to calculate various electronic properties, including:

Molecular orbital energies (HOMO, LUMO) kg.ac.rsuci.edu

Dipole moments kg.ac.rs

Atomic charges researchgate.net

Ionization potentials and electron affinities

The choice of method depends on the desired accuracy and the size of the system being studied. For instance, while MP2 can sometimes exaggerate changes in electron density compared to more rigorous methods like CISD or QCI, it is still a valuable tool. byu.edu

Solvent Effects Modeling (e.g., SMD, PCM models)

Reactions are often carried out in a solvent, which can significantly influence the reaction mechanism and rate. Computational models are used to simulate the effect of the solvent on the properties and reactivity of this compound. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are two widely used implicit solvent models.

These models represent the solvent as a continuous dielectric medium, which simplifies the calculations while still capturing the bulk of the solvent effects. They are used to calculate solvation energies and to study how the solvent affects the geometries and energies of reactants, products, and transition states. For example, the solvolysis of benzenesulfonyl chlorides is known to be influenced by the ionizing power and nucleophilicity of the medium. koreascience.kr

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. kg.ac.rs For derivatives of this compound, QSAR models can be developed to predict their activity for various applications, such as their potential toxicity or therapeutic effects. kg.ac.rsresearchgate.net

The process of developing a QSAR model involves several steps:

Data Set Collection : A dataset of compounds with known activities is compiled. For example, a dataset of 69 substituted benzenes was used to model acute toxicity. kg.ac.rsresearchgate.net

Molecular Descriptor Calculation : Numerical values, known as molecular descriptors, are calculated for each compound to represent its structural and physicochemical properties. nih.gov These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), topological descriptors, and 3D descriptors. kg.ac.rs

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Recursive Neural Networks, are used to build a model that correlates the descriptors with the observed activity. kg.ac.rsresearchgate.net

Model Validation : The predictive power of the model is assessed using statistical techniques like cross-validation and by testing it on an external set of compounds. kg.ac.rsresearchgate.net

QSAR studies on related sulfonamide derivatives have successfully developed models with high correlation coefficients for predicting antioxidant activities. researchgate.netnih.gov Such models can provide insights into the structure-activity relationship, indicating which structural features are important for the desired activity. researchgate.netnih.gov For instance, a QSAR study on thiazolidine-4-one derivatives found that high polarizability and the presence of halogen atoms increased antitubercular activity. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. nih.govresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level. mdpi.comucl.ac.uk For derivatives of this compound with potential biological activity, molecular docking can be used to simulate their interaction with specific protein targets.

The docking process involves:

Preparation of the Ligand and Receptor : The 3D structures of the ligand (the derivative of this compound) and the receptor (the target protein) are prepared.

Docking Calculation : A docking algorithm samples different conformations and orientations of the ligand within the binding site of the receptor and scores them based on a scoring function that estimates the binding affinity.

Analysis of Docking Poses : The predicted binding poses are analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. mdpi.com

The results of molecular docking are often further refined using more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time. nih.govmdpi.comnih.gov

Catalytic Applications and Catalysis Assisted Transformations Utilizing 2 Acetylbenzenesulfonyl Chloride

Transition Metal-Catalyzed Reactions

The presence of the sulfonyl chloride functional group makes 2-acetylbenzenesulfonyl chloride a competent substrate in various transition metal-catalyzed reactions. These transformations often leverage the cleavage of the carbon-sulfur or sulfur-chlorine bond to forge new chemical bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, and arylsulfonyl chlorides are known to be effective coupling partners. In such reactions, this compound can serve as a source of an aryl group through a desulfinative process, where the sulfonyl chloride moiety is extruded as sulfur dioxide. This allows for the formation of new carbon-carbon bonds.

One prominent application is in desulfitative C-H arylation, where a palladium catalyst activates a C-H bond of another molecule, which then couples with the aryl group derived from the sulfonyl chloride. rsc.org While specific examples detailing the use of this compound are not prevalent in the literature, the ortho-acetyl group could potentially influence the reaction's regioselectivity by acting as a directing group, guiding the palladium catalyst to a specific C-H bond on the coupling partner.

Furthermore, in the presence of a suitable palladium catalyst, this compound could be envisioned as a precursor for generating an aryne intermediate through the loss of the sulfonyl chloride group. This highly reactive species can then undergo various cycloaddition or nucleophilic attack reactions to construct complex carbocyclic and heterocyclic systems. westmont.edu

A summary of representative palladium-catalyzed reactions involving sulfonyl chlorides is presented in Table 1.

Table 1: Examples of Palladium-Catalyzed Reactions with Sulfonyl Chlorides

| Reaction Type | Catalyst System | Product Type |

| Desulfitative C-H Arylation | Pd(OAc)₂ / Ligand | Arylated Arenes |

| Aryne Annulation | Pd Catalyst / Base | N-Acylcarbazoles |

| α-Arylation/β-Elimination | Pd Catalyst / Base | 1,1-Diarylethylenes |

Copper-catalyzed reactions offer a more sustainable and economical alternative to palladium-based methodologies for certain transformations. Arylsulfonyl chlorides can participate in copper-mediated cross-coupling reactions to form carbon-heteroatom bonds. For instance, the coupling of sulfonyl chlorides with amines to form sulfonamides is a well-established transformation.

While direct examples with this compound are not extensively documented, it is plausible that it could undergo similar copper-catalyzed transformations. The reaction conditions for such couplings typically involve a copper(I) or copper(II) salt and a suitable ligand. The acetyl group in the ortho position might influence the reactivity or require specific ligand optimization to achieve high yields.

Iron catalysis has gained significant traction due to the low cost and low toxicity of iron salts. Iron catalysts are particularly effective in mediating radical reactions. It is conceivable that this compound could participate in iron-catalyzed radical addition reactions to unsaturated systems like alkenes and alkynes.

In a hypothetical reaction, an iron catalyst could initiate the formation of a 2-acetylbenzenesulfonyl radical, which would then add across a double or triple bond. This would result in the formation of a new carbon-sulfur bond and a carbon-centered radical, which could be further functionalized. Such a transformation would provide a direct method for the sulfenylation of unsaturated compounds. Research on iron-catalyzed conjugate additions of aryl halides to activated alkenes suggests the feasibility of such pathways. mdpi.com

Organocatalysis in Reactions Involving this compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool, especially in asymmetric synthesis. While less common for sulfonyl chloride reactions compared to transition metal catalysis, organocatalysts can be employed for transformations involving this compound.

A potential application lies in the enantioselective functionalization of the acetyl group. A chiral organocatalyst, such as a proline derivative or a chiral amine, could activate the carbonyl group towards nucleophilic attack, leading to the formation of chiral alcohols or other enantioenriched products.

More directly related to the sulfonyl group, research has shown that chiral organocatalysts can mediate the enantioselective sulfonylation of alcohols. nih.gov In such a scenario, a chiral catalyst would activate the alcohol, which would then react with this compound to yield a chiral sulfonate ester. This approach would offer a metal-free alternative for the synthesis of chiral organosulfur compounds.

Photocatalytic Methods for Sulfonyl Fluoride (B91410) Generation from Related Precursors

Sulfonyl fluorides have gained prominence as valuable reagents in chemical biology and drug discovery due to their unique reactivity and stability. Photocatalytic methods have emerged as a mild and efficient way to synthesize sulfonyl fluorides from their corresponding sulfonyl chloride precursors. nih.govresearchgate.net

This transformation typically involves a photocatalyst, often an iridium or ruthenium complex, which, upon visible light irradiation, can initiate a single-electron transfer process. This leads to the formation of a sulfonyl radical from the sulfonyl chloride. This radical can then be trapped by a fluoride source, such as potassium fluoride, to generate the desired sulfonyl fluoride. conicet.gov.ar

The conversion of this compound to 2-acetylbenzenesulfonyl fluoride via photocatalysis would provide access to a valuable chemical probe. The reaction conditions are generally mild, offering a high degree of functional group tolerance, which would be compatible with the acetyl moiety.

Table 2: Key Components in Photocatalytic Sulfonyl Fluoride Synthesis

| Component | Role | Example |

| Photocatalyst | Absorbs light and initiates electron transfer | Iridium or Ruthenium complexes |

| Sulfonyl Chloride | Sulfonyl radical precursor | This compound |

| Fluoride Source | Provides the fluoride atom | Potassium fluoride (KF) |

| Light Source | Provides energy to excite the photocatalyst | Blue LEDs |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-acetylbenzenesulfonyl chloride, and how can reaction efficiency be monitored?

- Methodology : A plausible synthetic route involves the sulfonation of acetylbenzene derivatives followed by chlorination. For example, analogous sulfonyl chloride syntheses often employ thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents under anhydrous conditions . Reaction progress can be tracked via thin-layer chromatography (TLC) or in situ Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of sulfonic acid intermediates and the emergence of the sulfonyl chloride peak (~1370 cm⁻¹ for S=O stretching).

- Safety : Conduct reactions in a fume hood with inert gas purging to mitigate HCl/SO₂ emissions. Use chemically resistant gloves (e.g., nitrile) and sealed goggles .

Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation address common pitfalls?

- Characterization :

- NMR : ¹H and ¹³C NMR can confirm the acetyl and sulfonyl group positions. For example, the acetyl group typically shows a singlet at ~2.6 ppm (¹H) and ~200 ppm (¹³C).

- Elemental Analysis : Verify stoichiometry (C:H:Cl:S:O ratios) to assess purity.

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Handling : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid contact with moisture, which can generate toxic HCl gas.

- Emergency Measures : In case of skin exposure, immediately rinse with water for 15 minutes and remove contaminated clothing. For spills, use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts like sulfonic acid derivatives during synthesis?

- Experimental Design :

- Temperature Control : Maintain reaction temperatures between 0–5°C during chlorination to suppress over-oxidation.

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance chlorination efficiency while monitoring side reactions via GC-MS.

- Solvent Selection : Anhydrous dichloromethane or toluene reduces hydrolysis risks compared to polar solvents .

Q. How should contradictions in spectral data (e.g., NMR shifts) between synthesized batches be resolved?

- Troubleshooting :

- Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., acetylbenzene isomers).

- Deuterated Solvent Effects : Confirm that observed shifts are not artifacts by repeating NMR in different solvents (e.g., DMSO-d₆ vs. CDCl₃).

Q. What strategies are effective in scaling up this compound synthesis while maintaining reproducibility?

- Process Chemistry Considerations :

- Continuous Flow Systems : Improve heat and mass transfer compared to batch reactors, reducing localized overheating.

- In-Line Analytics : Implement real-time FTIR or Raman spectroscopy to monitor reaction dynamics during scale-up.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.